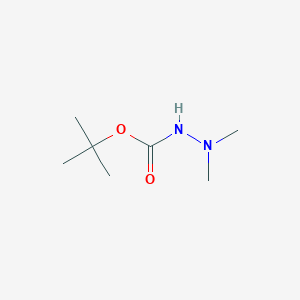

tert-Butyl 2,2-dimethylhydrazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of tert-Butyl 2,2-dimethylhydrazine-1-carboxylate and related compounds typically involves refluxing tert-butyl carbazate with the corresponding aldehyde in ethanol, yielding products in appreciable amounts. These products are identified using spectral data analysis, including single crystal X-ray analysis for structure confirmation (Bhat et al., 2019). Another approach involves the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to compounds with a 1-methyl-1H-pyrazol-5-yl substituent (Richter et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of tert-Butyl 2,2-dimethylhydrazine-1-carboxylate derivatives has been carried out using single-crystal X-ray diffraction, revealing that these compounds can crystallize in monoclinic systems with specific space groups. Theoretical calculations and molecular electrostatic potential surface (MEPS) analysis have also been employed to understand the reactivity behavior of these compounds (Bhat et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving tert-Butyl 2,2-dimethylhydrazine-1-carboxylate derivatives have been explored, such as palladium-catalyzed carbonylative cyclization, which leads to the formation of 1-(dimethylamino)-1H-pyrrole-2,5-diones. These reactions demonstrate the versatility and reactivity of the tert-butyl carbazate derivatives under various conditions (Bae & Cho, 2014).

Physical Properties Analysis

The physical properties of tert-Butyl 2,2-dimethylhydrazine-1-carboxylate and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Studies have shown that these compounds can form stable crystals with specific configurations, and their solubility can vary depending on the substituents present in the molecule (Wu et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, have been a subject of study for tert-Butyl 2,2-dimethylhydrazine-1-carboxylate derivatives. These studies often involve theoretical calculations and experimental analyses to predict and observe the behavior of these compounds in chemical reactions. For example, their ability to undergo palladium-catalyzed cross-coupling reactions opens up possibilities for creating highly functionalized and unusual types of hydrazines (Barluenga et al., 2007).

Safety And Hazards

The safety data sheet for tert-Butyl 2,2-dimethylhydrazine-1-carboxylate indicates that it is a hazardous substance . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

tert-butyl N-(dimethylamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)8-9(4)5/h1-5H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYQWPZWIICWNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621349 |

Source

|

| Record name | tert-Butyl 2,2-dimethylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2,2-dimethylhydrazine-1-carboxylate | |

CAS RN |

160513-29-1 |

Source

|

| Record name | tert-Butyl 2,2-dimethylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)

![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)

![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)

![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)

![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)

![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)